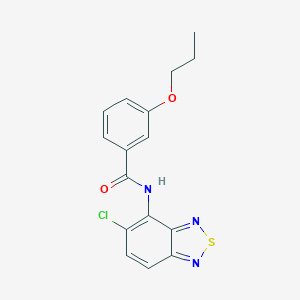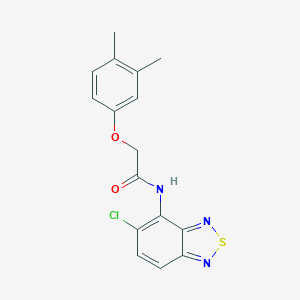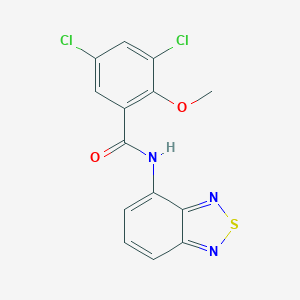![molecular formula C21H25ClN2O3 B244348 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. This inhibition leads to the upregulation of genes that are involved in the inhibition of cancer cell growth and the suppression of inflammatory cytokines. Additionally, this compound has been found to modulate the activity of the protein kinase B/Akt signaling pathway, which plays a role in regulating cell survival and apoptosis.
Biochemical and physiological effects:
4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been found to modulate the activity of the protein kinase B/Akt signaling pathway, which plays a role in regulating cell survival and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. Additionally, this compound has been found to exhibit low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to undergo metabolic degradation.
Direcciones Futuras
There are several future directions for research on 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to investigate the potential of this compound in modulating other signaling pathways and enzymes.
In conclusion, 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 3-chloro-2-(4-morpholinyl)aniline with butyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide to obtain the final product. The synthesis of this compound has been reported in various research articles.
Propiedades
Fórmula molecular |
C21H25ClN2O3 |
|---|---|
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
4-butoxy-N-(3-chloro-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-2-3-13-27-17-9-7-16(8-10-17)21(25)23-19-6-4-5-18(22)20(19)24-11-14-26-15-12-24/h4-10H,2-3,11-15H2,1H3,(H,23,25) |
Clave InChI |
HYBXUASPQNYAQY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)




![3-bromo-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244278.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B244282.png)
![3-fluoro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244283.png)
![3-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244285.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B244287.png)
![5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B244288.png)